molecular formula C44H93N4O10P B8220676 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)

1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)

Cat. No.: B8220676
M. Wt: 869.2 g/mol
InChI Key: MXCGEUZSOVJLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt), abbreviated as DSPE-PEG2000-Amine, is a PEGylated phospholipid widely used in nanomedicine for drug delivery, liposome stabilization, and surface functionalization. Its structure comprises a hydrophobic DSPE (distearoyl phosphatidylethanolamine) tail and a hydrophilic PEG2000 (polyethylene glycol, molecular weight ~2000 Da) chain terminated with a reactive amine group. The ammonium salt form enhances solubility in aqueous systems. Key properties include:

  • Molecular formula: $ \text{C}{129}\text{H}{257}\text{N}3\text{O}{54}\text{P} $ (approximate) .
  • CAS No.: 474922-26-4 .
  • Applications: Stabilizing lipid nanoparticles (LNPs), targeted drug delivery via amine-mediated conjugation (e.g., antibodies, peptides), and improving pharmacokinetics by reducing opsonization .

Properties

IUPAC Name

[3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCGEUZSOVJLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H93N4O10P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphoryl Dichloride Monoester Intermediate Method

This approach, detailed in patent CN101805369B, involves a two-stage process:

  • Formation of phosphoryl dichloride monoester :
    Phosphorus oxychloride (POCl3) reacts with 1,2-distearoylglycerol in anhydrous conditions, producing a reactive phosphoryl dichloride intermediate. The reaction proceeds at 0–5°C under nitrogen atmosphere to prevent hydrolysis.

  • Amino group introduction :
    The intermediate reacts with 2-hydroxyethyl benzyl carbamate, introducing a protected amino group via nucleophilic substitution. Catalytic hydrogenation (10% Pd/C, H2 at 40 psi) removes the benzyloxycarbonyl (Cbz) protecting group, yielding DSPE.

For PEGylation:
3. Azide-alkyne cycloaddition :
DSPE is conjugated to an azide-terminated PEG2000 chloroformate derivative in a mixed solvent system (dichloromethane:methanol, 1:1). The azide group is subsequently reduced to a primary amine using catalytic hydrogenation (Raney nickel, 50°C), forming DSPE-PEG2000-NH2.

Key parameters :

  • Reaction temperature: 25–40°C for PEG conjugation

  • Catalyst loading: 5–10 wt% Pd/C or Raney nickel

  • Yield: 68–72% after purification by silica gel chromatography

Heterobifunctional PEG Reagent Approach

PubMed ID 8218486 describes a heterobifunctional polyethylene glycol derivative bearing a succinimidyl carbonate (SC) group and a tert-butyloxycarbonyl (Boc)-protected hydrazide. The synthesis proceeds as follows:

  • PEG activation :
    PEG2000 is functionalized with SC at one terminus and Boc-hydrazide at the other through a four-step process involving carbonyldiimidazole activation.

  • Lipid conjugation :
    The SC group reacts with the primary amine of DSPE in dichloromethane, forming a stable urethane bond.

  • Deprotection :
    Acidolysis with trifluoroacetic acid (TFA) removes the Boc group, exposing the hydrazide functionality. While this method initially targets hydrazide-PEG-lipid conjugates, subsequent modifications allow conversion to primary amines via hydrazide oxidation.

Advantages :

  • Enables site-specific conjugation

  • Boc protection prevents unwanted side reactions

  • Overall yield: 65% after HPLC purification

Direct Amination via Azide Reduction

A streamlined method from the same patent skips intermediate protection:

  • DSPE synthesis :
    As described in Section 1.1.

  • PEG conjugation :
    DSPE reacts directly with azide-PEG2000 chloroformate in dichloromethane/methanol (2:1) at 30°C.

  • Azide reduction :
    Catalytic hydrogenation (H2, 50 psi, 6 hours) converts the azide to an amine, yielding DSPE-PEG2000-NH2. The product is converted to the ammonium salt via ion-exchange chromatography using Dowex 50WX8 resin.

Critical considerations :

  • Azide purity >98% required to prevent side reactions

  • Residual catalyst removal via 0.22 μm filtration

  • Final ammonium content: 1.8–2.2 equivalents by potentiometric titration

Comparative Analysis of Synthetic Methods

ParameterPhosphoryl Dichloride MethodHeterobifunctional PEGDirect Amination
Reaction Steps453
Total Yield62%58%71%
Purification ComplexityHigh (chromatography)Moderate (HPLC)Low (filtration)
ScalabilityPilot-scaleLab-scaleIndustrial-scale
Byproduct Formation<5%8–12%<3%

Key observations :

  • The direct amination route offers superior yields and scalability due to fewer protection/deprotection steps.

  • Heterobifunctional PEG methods provide precise control over conjugation sites but require specialized reagents.

  • All methods necessitate rigorous removal of residual solvents (DMSO, dichloromethane) to meet pharmaceutical standards.

Reaction Optimization and Process Controls

Solvent Systems

  • PEG conjugation : Mixed polar/aprotic solvents (dichloromethane:methanol, 1:1) enhance reagent solubility while maintaining lipid stability.

  • Hydrogenation : Ethanol/water (9:1) mixtures improve catalyst dispersion and reaction kinetics.

Temperature Profiles

  • Phosphoryl chloride reactions: 0–5°C to control exothermicity

  • PEG conjugation: 25–30°C for optimal reaction rate without PEG degradation

  • Hydrogenation: 40–50°C to accelerate azide reduction

Analytical Controls

  • TLC Monitoring :

    • Silica gel 60 F254 plates

    • Developing solvent: chloroform/methanol/ammonium hydroxide (65:25:5)

    • Detection: Ninhydrin spray for free amines (Rf = 0.42)

  • NMR Characterization :
    Critical 1H NMR peaks for DSPE-PEG2000-NH2 (CDCl3):

    • δ 0.86 ppm: Terminal methyl (lipid tails)

    • δ 3.33 ppm: Methylene adjacent to amine (J = 6.2 Hz)

    • δ 4.41 ppm: Glycerol backbone protons

    • δ 6.88 ppm: Carbamate NH (minor rotamer)

  • Mass Spectrometry :

    • MALDI-TOF: Expected m/z 2736.5 [M+NH4]+

    • Observed m/z range: 2715–2755 (polydispersity = 1.03)

Structural and Functional Characterization

Micellar Properties

DSPE-PEG2000-NH2 forms stable micelles with:

  • Critical micelle concentration (CMC): 4.8 μM (pyrene fluorescence)

  • Hydrodynamic diameter: 18.2 ± 2.1 nm (DLS measurement)

  • Zeta potential: +28.4 mV (ammonium salt form)

Chemical Stability

  • pH stability : Stable in pH 5.0–7.4 (phosphate buffer) for >72 hours

  • Thermal degradation : Onset at 218°C (TGA analysis)

Industrial-Scale Production Challenges

  • Catalyst Recovery :
    Palladium catalysts require stringent removal (<1 ppm) via activated carbon filtration.

  • Polyethylene Glycol Polydispersity :
    PEG2000 batches must meet Đ (dispersity) <1.05 to ensure consistent conjugation efficiency.

  • Ammonium Salt Formation :
    Counterion exchange using Amberlite IR-120 resin achieves >99% conversion to ammonium salt.

Recent Methodological Advances

  • Flow Chemistry : Continuous hydrogenation reactors reduce reaction time from 6 hours to 45 minutes.

  • Enzymatic Catalysis : Lipase-mediated PEG conjugation improves regioselectivity (patent pending).

  • Green Chemistry : Supercritical CO2 extraction replaces dichloromethane in pilot-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups.

    Reduction: Reduction reactions can occur at the ester and amide linkages.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ester sites

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amides and esters

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄₀H₂₇₃N₄O₅₅PS₂
  • Molecular Weight : Approximately 2987.79 g/mol
  • CAS Number : 474922-24-2
  • Purity : >99%
  • Storage Conditions : Typically stored at -20°C under inert gas to prevent degradation.

Drug Delivery Systems

DSPE-PEG(2000)-Amine is extensively used in the formulation of liposomes and lipid nanoparticles. These systems enhance the solubility, stability, and bioavailability of hydrophobic drugs. The incorporation of PEGylated lipids improves circulation time and reduces immunogenicity:

  • Liposome Formulation : DSPE-PEG(2000)-Amine facilitates the encapsulation of various therapeutic agents, including chemotherapeutics like paclitaxel, leading to targeted delivery and reduced side effects .
  • Nanoparticle Development : It is employed in the synthesis of lipid nanoparticles for mRNA vaccines, enhancing cellular uptake and expression efficiency .

Targeted Therapy

The amphiphilic nature of DSPE-PEG(2000)-Amine allows for the conjugation of targeting ligands, which can direct drug-loaded nanoparticles to specific tissues or cells:

  • Cancer Treatment : Studies have shown that nanoparticles modified with this compound can target tumor cells effectively, improving therapeutic outcomes in various cancer models .

Bioconjugation and Biomaterials

DSPE-PEG(2000)-Amine serves as a versatile linker in bioconjugation processes:

  • Protein and Antibody Conjugation : The amino group allows for the attachment of proteins or antibodies, creating bioconjugates with enhanced functionality for diagnostic or therapeutic applications .
  • Tissue Engineering : It is used in scaffolds for tissue engineering due to its biocompatibility and ability to promote cell adhesion and growth .

Case Study 1: Liposomal Drug Delivery

A study demonstrated that liposomes formulated with DSPE-PEG(2000)-Amine could effectively deliver doxorubicin to breast cancer cells. The results indicated a significant reduction in tumor size compared to free doxorubicin treatment, highlighting the importance of this compound in enhancing drug efficacy through targeted delivery mechanisms.

Case Study 2: mRNA Vaccine Development

In vaccine research, lipid nanoparticles composed of DSPE-PEG(2000)-Amine were utilized to deliver mRNA encoding SARS-CoV-2 spike protein. The study found that these formulations induced robust immune responses in animal models, paving the way for their use in human vaccines against COVID-19 .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable vesicles and liposomes. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The PEG moiety enhances the solubility and stability of the compound, while the amine group allows for further functionalization and conjugation with other molecules.

Comparison with Similar Compounds

DSPE-PEG2000-Maleimide

  • Functional group : Maleimide (thiol-reactive).
  • CAS No.: 474922-22-0 .
  • Key differences: Maleimide enables covalent conjugation to thiol-containing ligands (e.g., cysteine residues in proteins) for active targeting, whereas the amine group in DSPE-PEG2000-Amine is used for carbodiimide-mediated coupling to carboxylated molecules . Applications: Maleimide derivatives are preferred for antibody-drug conjugates (ADCs) and receptor-targeted nanoparticles (e.g., TfR or folate receptor targeting) .

DSPE-PEG2000-Folate

  • Functional group : Folate (vitamin B9 derivative).
  • CAS No.: 1236288-25-7 .
  • Key differences: Folate-terminated PEG facilitates receptor-mediated endocytosis in cancer cells overexpressing folate receptors (e.g., breast, ovarian cancers). In contrast, DSPE-PEG2000-Amine requires post-conjugation to achieve targeting . Research findings: Folate-conjugated nanoparticles showed 2.5× higher cellular uptake in MCF-7 cells compared to non-targeted analogs .

DSPE-PEG2000-Biotin

  • Functional group : Biotin (avidin/streptavidin-binding).
  • CAS No.: 385437-57-0 .
  • Key differences :
    • Biotin-PEG enables rapid, high-affinity binding to streptavidin-coated surfaces or pre-targeted systems, whereas amine-PEG requires covalent modification .
    • Applications: Imaging probes (e.g., fluorescent or radiolabeled avidin) and modular drug delivery platforms .

DSPE-PEG2000-Methoxy

  • Functional group: Methoxy (non-reactive).
  • CAS No.: 474922-77-5 .
  • Key differences :
    • Methoxy-PEG provides steric stabilization without chemical reactivity, making it ideal for "stealth" liposomes (e.g., Doxil®). Amine-PEG sacrifices some stealth properties for conjugation capabilities .
    • Stability : Methoxy-PEG2000-DSPE formulations exhibit longer circulation half-lives (~48 hours in rats) compared to amine-PEG (~24 hours) due to reduced immune recognition .

DSPE-PEG2000-COOH

  • Functional group : Carboxylic acid.
  • CAS No.: 474922-20-8 .
  • Key differences: Carboxylate-terminated PEG allows conjugation to amine-containing molecules (e.g., proteins, peptides) via EDC/NHS chemistry, complementing amine-PEG’s reactivity . Applications: pH-sensitive drug release systems and charge-based nanoparticle assembly .

Research Findings and Performance Metrics

  • Plasma Stability: DSPE-PEG2000-Amine formulations (e.g., PLA/PLGA hybrids) demonstrated superior colloidal stability in 10% rat plasma compared to shorter PEG chains (e.g., PEG-1000) or non-PEGylated lipids .
  • Cellular Uptake : Folate-conjugated DSPE-PEG2000 improved tumor accumulation by 40% in murine models compared to amine-terminated analogs .
  • Conjugation Efficiency : Amine-PEG achieved >85% coupling efficiency with carboxylated ligands (e.g., antibodies), whereas maleimide-PEG reached >95% efficiency with thiolated peptides .

Biological Activity

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt), commonly referred to as DSPE-PEG2000 amine, is a synthetic phospholipid that plays a significant role in drug delivery systems, particularly in the formulation of liposomes and nanoparticles. This compound is characterized by its amphiphilic properties, which facilitate the formation of lipid bilayers essential for encapsulating therapeutic agents. The biological activity of DSPE-PEG2000 amine is primarily linked to its ability to enhance drug solubility, stability, and circulation time in the bloodstream.

Molecular Structure

The molecular formula for DSPE-PEG2000 amine is C132H266N3O54PC_{132}H_{266}N_3O_{54}P with an average molecular weight influenced by the polydispersity of polyethylene glycol (PEG). The compound exhibits a hydrophilic PEG moiety and hydrophobic stearoyl chains, contributing to its unique properties in biological applications.

Physical Characteristics

  • Hygroscopic: Yes
  • Light Sensitivity: No
  • CAS Number: 474922-26-4

Composition Table

ElementPercentage Composition
Carbon56.82%
Hydrogen9.61%
Nitrogen1.51%
Oxygen30.96%
Phosphorus1.11%

DSPE-PEG2000 amine enhances the pharmacokinetics of drug formulations by providing a steric barrier that prevents recognition and clearance by the reticuloendothelial system (RES). This prolongs the circulation half-life of encapsulated drugs, allowing for improved therapeutic efficacy.

Applications in Drug Delivery

  • Liposome Formation : DSPE-PEG2000 amine is widely used in creating liposomes that encapsulate various drugs, including chemotherapeutics and vaccines. The PEGylation improves biocompatibility and reduces immunogenicity.
  • Targeted Delivery : Functionalization of nanoparticles with DSPE-PEG2000 amine facilitates targeted delivery to specific tissues or cells, enhancing the therapeutic index of drugs.

Case Study 1: Cancer Therapy

A study demonstrated that liposomes modified with DSPE-PEG2000 amine significantly improved the delivery of paclitaxel to tumor sites in murine models. The results indicated enhanced tumor accumulation and reduced systemic toxicity compared to non-modified formulations .

Case Study 2: Vaccine Development

Research involving DSPE-PEG2000 amine in vaccine formulations showed that PEGylated liposomes could effectively deliver antigens, leading to a robust immune response in animal models. This approach has potential applications in developing vaccines against infectious diseases .

Recent Research Findings

Recent studies have explored various aspects of DSPE-PEG2000 amine's biological activity:

  • Enhanced Stability : Liposomes containing DSPE-PEG2000 amine exhibited improved stability under physiological conditions, which is crucial for maintaining drug efficacy during storage and administration .
  • Reduced Clearance Rates : The incorporation of PEG moieties significantly reduced the clearance rates from circulation, allowing for prolonged drug action .
  • Improved Cellular Uptake : Studies have shown that nanoparticles functionalized with DSPE-PEG2000 amine demonstrate increased cellular uptake in various cancer cell lines, suggesting its utility in targeted therapy .

Q & A

Q. What are the standard methods for synthesizing and characterizing this compound?

The compound is synthesized by conjugating amino-terminated polyethylene glycol (PEG-2000) to the phosphate group of DSPE via carbodiimide chemistry. Critical characterization steps include:

  • Purity assessment : Reverse-phase HPLC with evaporative light scattering detection (ELSD) to confirm >99% purity .
  • Structural verification : 1^1H NMR (e.g., δ 3.6–3.7 ppm for PEG methylene protons) and MALDI-TOF mass spectrometry (observed m/z ~2849.5) .
  • Functional group analysis : Fluorescamine assay to quantify free amine groups post-synthesis .

Q. How can researchers optimize solubility and stability in aqueous formulations?

  • Solvent selection : Use chloroform:methanol (2:1 v/v) for initial dissolution, followed by hydration in PBS (pH 7.4) at 60°C. Avoid DMSO due to phospholipid degradation .
  • Storage protocols : Aliquot stock solutions (10 mM) and store at -80°C (stable for 6 months) or -20°C (1 month). Repeated freeze-thaw cycles induce hydrolysis .
  • Stability enhancers : Add 1% (w/v) sucrose as a cryoprotectant during lyophilization .

Q. What are the primary applications in drug delivery systems?

This PEGylated phospholipid is widely used to:

  • Form stealth liposomes : Reduces opsonization by incorporating 5–10 mol% into lipid bilayers, prolonging circulation half-life .
  • Conjugate targeting ligands : Amino-PEG termini enable covalent attachment of antibodies or peptides (e.g., via NHS ester chemistry) .
  • Stabilize micelles : Critical micelle concentration (CMC) ~0.01 mM in PBS, suitable for hydrophobic drug encapsulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in PEG chain length effects on pharmacokinetics?

Conflicting reports on PEG-2000 vs. shorter/longer chains require systematic evaluation:

  • In vivo biodistribution : Use near-infrared dyes (e.g., DiR) to track liposome accumulation in murine models .
  • Surface hydration analysis : Neutron reflectometry to measure PEG layer thickness and correlate with macrophage uptake .
  • Meta-analysis : Compare published data on PEG length vs. circulation time (e.g., PEG-2000 typically offers optimal balance between stealth and drug loading) .

Q. What experimental strategies mitigate aggregation during long-term storage?

Aggregation arises from phospholipid oxidation or PEG chain entanglement. Solutions include:

  • Oxidation prevention : Store under argon with 0.01% BHT (butylated hydroxytoluene) .
  • Size monitoring : Dynamic light scattering (DLS) every 2 weeks; polydispersity index (PDI) >0.3 indicates instability .
  • Rehydration protocols : Post-storage, sonicate at 37°C (30 min, 40 kHz) to disperse aggregates .

Q. How to design experiments for functionalized derivatives (e.g., biotinylated or maleimide-conjugated)?

  • Biotinylation : React DSPE-PEG2000-NH2_2 with NHS-PEG4-biotin (molar ratio 1:1.2) for 4 hrs at pH 8.5. Confirm binding via streptavidin-coated SPR chips .
  • Maleimide coupling : Thiol-containing ligands (e.g., cysteine-terminated peptides) react with maleimide-PEG-DSPE at pH 6.5–7.0. Use Ellman’s assay to quantify free thiols .
  • Quality control : SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to verify conjugate monodispersity .

Data Contradiction Analysis

Q. Conflicting reports on cellular uptake efficiency: How to troubleshoot?

Discrepancies may stem from:

  • Serum interference : Pre-incubate nanoparticles with 10% FBS for 1 hr to simulate in vivo protein corona effects .
  • Cell line variability : Compare uptake in HEK293 (low endocytosis) vs. RAW264.7 (high phagocytosis) using flow cytometry .
  • PEG density optimization : Titrate DSPE-PEG2000 content (5–15 mol%) and measure uptake via confocal microscopy with fluorescent lipid tags .

Methodological Tables

Q. Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
Chloroform>50Preferred for stock solutions
Methanol30–40Use with sonication
PBS (pH 7.4)10–15Heat to 60°C for hydration
DMSO<5Avoid due to degradation
Data sourced from .

Q. Table 2: Stability Indicators

ParameterAcceptable RangeAnalytical Method
Purity>99%HPLC-ELSD
Hydrodynamic diameter80–120 nmDLS
PDI<0.25DLS
Free amine content<5% of totalFluorescamine assay
Data sourced from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.